3-Bromo-2-(hydroxymethyl)phenol
Overview
Description
3-Bromo-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(hydroxymethyl)phenol typically involves the bromination of 2-(hydroxymethyl)phenol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Bromo-2-(carboxymethyl)phenol.
Reduction: 2-(Hydroxymethyl)phenol.
Substitution: 3-Amino-2-(hydroxymethyl)phenol or 3-Thio-2-(hydroxymethyl)phenol.
Scientific Research Applications
3-Bromo-2-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties. Brominated phenols are known to exhibit activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hydroxymethyl)phenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-4-(hydroxymethyl)phenol
- 4-Bromo-2-(hydroxymethyl)phenol
- 3-Bromo-4-(hydroxymethyl)phenol
Comparison: 3-Bromo-2-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different levels of antimicrobial activity and chemical reactivity, making it a distinct compound for targeted applications .
Properties
IUPAC Name |
3-bromo-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVBYANBZXJPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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